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molecular formula C7H13N3O2 B8683677 1-Butyl-1,3,5-triazinane-2,4-dione CAS No. 66678-76-0

1-Butyl-1,3,5-triazinane-2,4-dione

Cat. No. B8683677
M. Wt: 171.20 g/mol
InChI Key: SJZYLEYLFVJFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04423212

Procedure details

Following the procedure described in Preparation 2, Part C, above, but substituting the 1-n-butyl-5-azauracil prepared in Part B, above, for the 1-methyl-5-azauracil, there is prepared 40 gm. (67% yield) of the desired new precursor 5-n-butyl-5,6-dihydro-s-triazine-2,4-(1H,3H)-dione having a melting point of 205° C. to 207° C.
Name
1-n-butyl-5-azauracil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[CH:12]=[N:11][C:9](=[O:10])[NH:8][C:6]1=[O:7])[CH2:2][CH2:3][CH3:4].CN1C=NC(=O)NC1=O>>[CH2:1]([N:5]1[CH2:12][NH:11][C:9](=[O:10])[NH:8][C:6]1=[O:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
1-n-butyl-5-azauracil
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N1C(=O)NC(=O)N=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=O)NC(=O)N=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Preparation 2, Part C
CUSTOM
Type
CUSTOM
Details
prepared in Part B

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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